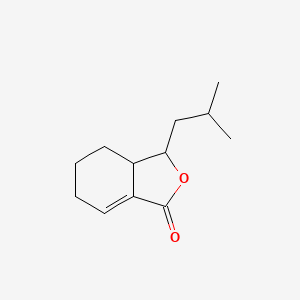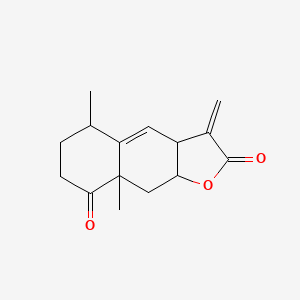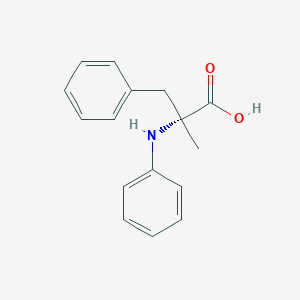
(R)-2-Methyl-3-phenyl-2-(phenylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Methyl-3-phenyl-2-(phenylamino)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenyl group and a phenylamino group attached to the propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-3-phenyl-2-(phenylamino)propanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reaction of a phenyl-substituted ketone with an amine under acidic conditions to form the corresponding imine. This imine is then reduced using a chiral reducing agent to yield the desired amino acid.
Industrial Production Methods
Industrial production of ®-2-Methyl-3-phenyl-2-(phenylamino)propanoic acid may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as crystallization and purification to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Methyl-3-phenyl-2-(phenylamino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and phenylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or sulfonyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
®-2-Methyl-3-phenyl-2-(phenylamino)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of ®-2-Methyl-3-phenyl-2-(phenylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylalanine: An amino acid with a similar phenyl group but lacking the phenylamino group.
Tyrosine: Another amino acid with a phenyl group and an additional hydroxyl group.
Phenylglycine: Contains a phenyl group and an amino group attached to the same carbon atom.
Uniqueness
®-2-Methyl-3-phenyl-2-(phenylamino)propanoic acid is unique due to the presence of both a phenyl group and a phenylamino group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H17NO2 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
(2R)-2-anilino-2-methyl-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H17NO2/c1-16(15(18)19,12-13-8-4-2-5-9-13)17-14-10-6-3-7-11-14/h2-11,17H,12H2,1H3,(H,18,19)/t16-/m1/s1 |
Clé InChI |
VBVCZGRHALDGRS-MRXNPFEDSA-N |
SMILES isomérique |
C[C@@](CC1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2 |
SMILES canonique |
CC(CC1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


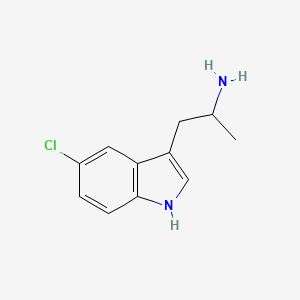
![(5R)-1,3,9-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B13903885.png)
![5-Methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13903890.png)
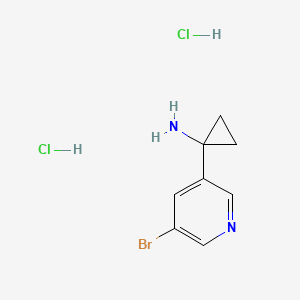
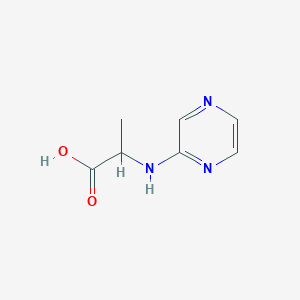
![calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13903899.png)
![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-](/img/structure/B13903904.png)
![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13903905.png)
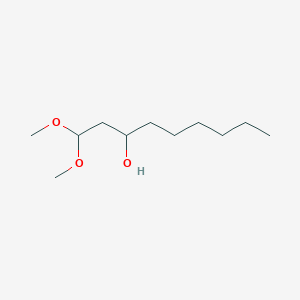

![5-bromo-6-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13903931.png)

